4-Fluoro-3-formyl-2-hydroxybenzonitrile
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Overview
Description
4-Fluoro-3-formyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C8H4FNO2 It is characterized by the presence of a fluoro group, a formyl group, and a hydroxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the formylation of 4-fluoro-3-hydroxybenzonitrile using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to optimize production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-formyl-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed:
- Oxidation of the hydroxy group can yield 4-fluoro-3-formylbenzoic acid.
- Reduction of the formyl group can produce 4-fluoro-3-hydroxybenzyl alcohol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
4-Fluoro-3-formyl-2-hydroxybenzonitrile has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formyl-2-hydroxybenzonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the formyl and hydroxy groups can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparison with Similar Compounds
- 4-Fluoro-3-hydroxybenzonitrile
- 4-Fluoro-3-nitrobenzonitrile
- 2-Fluoro-4-hydroxybenzonitrile
Comparison: 4-Fluoro-3-formyl-2-hydroxybenzonitrile is unique due to the presence of both formyl and hydroxy groups on the same aromatic ring, which allows for a broader range of chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Biological Activity
4-Fluoro-3-formyl-2-hydroxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula: C8H6FNO2
- CAS Number: 1427382-21-5
- Molecular Weight: 167.14 g/mol
The compound features a hydroxyl group, a formyl group, and a fluorine atom, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes, leading to cell death.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It activates caspase pathways and inhibits cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK.
Case Studies
-
Study on Antimicrobial Efficacy:
- Researchers conducted a series of tests on bacterial strains, demonstrating that this compound inhibited growth at concentrations as low as 50 µg/mL.
- The compound was found to be particularly effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
-
Anticancer Research:
- In a cell line study involving breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment with this compound.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
-
Apoptosis Induction:
- By activating apoptotic pathways, it promotes programmed cell death in cancer cells.
-
Cell Membrane Disruption:
- Its interaction with bacterial membranes leads to structural damage, ultimately causing cell lysis.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Antimicrobial | MRSA | 50 | Inhibition of cell wall synthesis |
Antimicrobial | E. coli | 100 | Enzyme inhibition |
Anticancer | MCF-7 (Breast Cancer) | N/A | Induction of apoptosis |
Properties
IUPAC Name |
4-fluoro-3-formyl-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-1-5(3-10)8(12)6(7)4-11/h1-2,4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGOHSNZRHDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427382-21-5 |
Source
|
Record name | 4-fluoro-3-formyl-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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